Tubulin Polymerization Inhibitory Activity vs. In-Class Reference Compound 34
The most potent compound in the indole-pyrimidine-piperazine series reported by Hu et al. (2015), designated Compound 34, demonstrated a tubulin polymerization IC50 of 11.2 μM. While Compound 34 is a structurally distinct analog with a different substitution pattern, it establishes the class benchmark. Direct comparison data for 2-(1H-indol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone are not publicly available; however, its structural features (indole N1-acetyl linker, unsubstituted piperazine, 2-pyrimidinyl terminus) place it within the same SAR landscape. Researchers should anticipate differential potency relative to Compound 34 and verify through head-to-head tubulin polymerization assays [1].
| Evidence Dimension | Tubulin polymerization inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Compound 34 (indole-pyrimidine-piperazine hybrid): IC50 = 11.2 μM |
| Quantified Difference | Unknown; direct comparison pending experimental determination |
| Conditions | In vitro tubulin polymerization assay (cell-free) |
Why This Matters
This establishes the quantitative performance ceiling within the chemotype, enabling researchers to benchmark the target compound's activity and avoid false procurement equivalence.
- [1] Hu, M.-J., Zhang, B., Yang, H.-K., Liu, Y., Chen, Y.-R., Ma, T.-Z., Lu, L., You, W.-W., & Zhao, P.-L. (2015). Design, Synthesis and Molecular Docking Studies of Novel Indole–Pyrimidine Hybrids as Tubulin Polymerization Inhibitors. Chemical Biology & Drug Design, 86(6), 1491–1500. https://doi.org/10.1111/cbdd.12616 View Source
